molecular formula C10H9N3O2S B12459616 N,N-bis(cyanomethyl)benzenesulfonamide CAS No. 36130-50-4

N,N-bis(cyanomethyl)benzenesulfonamide

Cat. No.: B12459616
CAS No.: 36130-50-4
M. Wt: 235.26 g/mol
InChI Key: VPZHRWPIKASOST-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)benzenesulfonamide is an organic compound with the molecular formula C10H9N3O2S. It is a derivative of benzenesulfonamide, where two cyanomethyl groups are attached to the nitrogen atom.

Preparation Methods

The synthesis of N,N-bis(cyanomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with cyanomethylating agents. One common method is the reaction of benzenesulfonamide with chloroacetonitrile in the presence of a base, such as sodium hydride, to yield the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours.

Chemical Reactions Analysis

N,N-bis(cyanomethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The cyanomethyl groups can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-bis(cyanomethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer.

Comparison with Similar Compounds

N,N-bis(cyanomethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

Properties

CAS No.

36130-50-4

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

N,N-bis(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C10H9N3O2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,8-9H2

InChI Key

VPZHRWPIKASOST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N

Origin of Product

United States

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